molecular formula C14H14N2O2 B183832 3-amino-N-(3-methoxyphenyl)benzamide CAS No. 22240-96-6

3-amino-N-(3-methoxyphenyl)benzamide

Cat. No.: B183832
CAS No.: 22240-96-6
M. Wt: 242.27 g/mol
InChI Key: IPLDETZXHWUBFN-UHFFFAOYSA-N
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Description

3-amino-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2 It is a benzamide derivative characterized by the presence of an amino group and a methoxyphenyl group attached to the benzamide core

Scientific Research Applications

3-amino-N-(3-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

“3-amino-N-(3-methoxyphenyl)benzamide” is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methoxyphenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Acylation: The resulting 3-amino-3-methoxyaniline is acylated with benzoyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow processes. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-methoxyphenyl)benzamide
  • 3-amino-N-(4-methoxyphenyl)benzamide
  • 3-amino-N-(3-ethoxyphenyl)benzamide

Uniqueness

3-amino-N-(3-methoxyphenyl)benzamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and interaction with biological targets. This positional specificity can result in distinct biochemical and pharmacological properties compared to its analogs.

Properties

IUPAC Name

3-amino-N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLDETZXHWUBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429190
Record name 3-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22240-96-6
Record name 3-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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